Bis(2-chloroethyl) phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(2-chloroethyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGHIGLOERPWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184485 | |
| Record name | Bis(2-chloroethyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3040-56-0 | |
| Record name | Bis(2-chloroethyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-chloroethyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-chloroethyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(2-CHLOROETHYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QN9Y6ZFZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of Bis 2 Chloroethyl Phosphate
Detection in Aquatic Ecosystems
The prevalence of TCEP in aquatic environments suggests the potential for the widespread occurrence of its degradation product, BCEP.
Tris(2-chloroethyl) phosphate (B84403) (TCEP) is frequently detected in various water bodies. frontiersin.org It has been identified in U.S. streams, river water, and seawater. nih.govnih.gov The degradation of TCEP in aquatic systems can occur through processes like hydrolysis and microbial action, leading to the formation of BCEP. acs.orgnih.gov For instance, studies have shown that TCEP reacts with reduced sulfur species, such as polysulfides and bisulfide, which are present in anoxic coastal waters, with BCEP being the major degradation product. nih.gov While direct measurements of BCEP in surface and groundwater are less commonly reported than for its parent compound, the consistent detection of TCEP points to BCEP's likely presence as a transformation product.
Wastewater represents a significant pathway for the entry of flame retardant metabolites into the environment. BCEP, being a human metabolite of TCEP, is directly excreted and enters the wastewater stream. A study focused on developing a method for detecting chlorinated organophosphorus flame retardant metabolites in wastewater successfully quantified BCEP. nih.gov In composite raw wastewater samples collected over 24 hours in Northwest Spain, the related metabolite bis(chloropropyl) phosphate was quantified at levels over 60 ng/L, demonstrating that these metabolites are present in wastewater. nih.gov The analysis of such metabolites in wastewater is considered a valuable tool for monitoring human exposure to the parent compounds. nih.gov
Table 1: Detection of Organophosphate Flame Retardant Metabolites in Wastewater (Note: Data for BCEP was not specifically quantified in the provided source, but a related metabolite was, indicating the presence of this class of compounds.)
| Metabolite | Matrix | Location | Concentration (ng/L) | Reference |
|---|---|---|---|---|
| bis(chloropropyl) phosphate | Raw Wastewater | NW Spain | > 60 | nih.gov |
Presence in Terrestrial Matrices
BCEP's occurrence in terrestrial environments is also linked to the degradation of TCEP in various media.
Sediments are a recognized sink for many environmental contaminants, including organophosphate esters. acs.org Microbial degradation in sediment is a key transformation pathway for TCEP. bohrium.comacs.org Studies using sediment microcosms have demonstrated that TCEP is primarily degraded through the hydrolysis of its phosphoester bond, leading to the production of BCEP and mono-chloroethyl phosphate (MCEP). acs.orgbohrium.com
In one such study, the concentration of BCEP reached 0.93 ± 0.069 mg/L within 72 hours after an initial TCEP spike of 5 mg/L. acs.org Following a second, higher spike of 50 mg/L, the BCEP concentration increased to 13.97 ± 1.47 mg/L within 24 hours, indicating an adaptation of the microbial community to TCEP degradation. acs.org
Table 2: Production of BCEP from TCEP in Sediment Microcosm Study
| Initial TCEP Spike | Time | BCEP Concentration | BCEP Production Rate | Reference |
|---|---|---|---|---|
| 5 mg/L | 72 h | 0.93 ± 0.069 mg/L | 0.011 mg/(L·h) | acs.org |
| 50 mg/L | 24 h | 13.97 ± 1.47 mg/L | 0.56 mg/(L·h) | acs.org |
Indoor dust is a significant reservoir for flame retardants that leach from consumer products. High concentrations of TCEP, up to approximately 2.0 x 10^5 ng/g, have been found in indoor dust. nih.gov While direct measurements of BCEP in dust are scarce, the prevalence of its parent compound highlights a major source of human exposure, which in turn leads to the formation and excretion of BCEP. oecd.orgwho.int Studies screening for haloalkyl organophosphate triesters in house dust have identified related compounds, such as diethylene glycol bis(bis(2-chloroethyl)phosphate) (DEGBBCEP), further underscoring that indoor environments are contaminated with a complex mixture of these chemicals. nih.gov
Bioaccumulation and Biomagnification Potential in Biota
The potential for a chemical to accumulate in living organisms and magnify up the food chain is a key aspect of its environmental risk profile. The parent compound, TCEP, has a measured log Kow of 1.78, which indicates a low potential for bioaccumulation. oecd.org This is supported by experimentally determined bioconcentration factors (BCF) in various fish species, which range from 0.6 to 5. oecd.org
As a degradation product, BCEP is significantly more water-soluble than TCEP, and therefore it is not expected to accumulate in sediments or biota. nih.gov However, its presence in organisms has been confirmed. A global study of fishmeal products detected both tri-organophosphate esters (tri-OPEs) and their di-ester metabolites (di-OPEs) in 100% of samples. nih.gov This study reported the first discernible levels of BCEP in marine fauna, with the average concentration of all measured di-OPEs being 49.6 ± 27.5 ng/g dry weight, a level comparable to that of the parent tri-OPEs. nih.gov The presence of BCEP in fishmeal from diverse geographical regions, including the U.S., China, Europe, and South America, indicates its widespread distribution in marine food webs. nih.gov
Table 3: Concentration of Organophosphate Diesters (di-OPEs) in Global Fishmeal Samples
| Compound Class | Matrix | Detection Frequency | Average Concentration (ng/g dw) | Reference |
|---|---|---|---|---|
| di-OPEs (including BCEP) | Fishmeal | 100% | 49.6 ± 27.5 | nih.gov |
Accumulation in Aquatic Organisms
Direct data on the accumulation of Bis(2-chloroethyl) phosphate (BCEP) in aquatic organisms is limited. However, research on its parent compound, Tris(2-chloroethyl) phosphate (TCEP), provides insights into its likely behavior. Studies indicate that TCEP generally has a low potential for bioaccumulation in aquatic life. canada.caoecd.org For instance, experimentally determined bioconcentration factors (BCF) for TCEP in various fish species, including carp, range from 0.6 to 14.8. oecd.orgmdpi.com These low BCF values suggest that TCEP does not significantly concentrate in fish tissues from the surrounding water. mdpi.com
BCEP is recognized as a major degradation product of TCEP, particularly in anoxic water and sediment conditions through microbial activity. oecd.orgregulations.gov Due to its higher water solubility compared to TCEP, it is expected to be predominantly present in the aqueous phase rather than accumulating in the tissues of aquatic organisms. oecd.org
Despite the low bioaccumulation potential of the parent compound, the metabolic transformation of organophosphate esters (OPEs) within organisms is a crucial pathway for exposure to their metabolites. Studies on early life stages of zebrafish have shown that they can metabolize certain OPEs into their corresponding bis metabolites. nih.gov Furthermore, general studies on di-alkyl phosphates (DAPs), the chemical group to which BCEP belongs, have found them to be widely present in various animals, with several DAPs being detected in wild fish tissues. researchgate.netacs.org This suggests that while the parent compound TCEP may not bioaccumulate to a high degree, aquatic organisms are exposed to and can metabolize it, leading to the potential for internal exposure to BCEP.
Detection in Terrestrial Wildlife
Evidence demonstrates the presence of BCEP in terrestrial wildlife, particularly in avian predators, indicating its transfer through the food web. A significant study on addled bald eagle (Haliaeetus leucocephalus) eggs from the Great Lakes region identified BCEP as one of the most abundant flame retardant metabolites. researchgate.netepa.gov
In this research, BCEP was detected in the eagle eggs at concentrations ranging from 0.38 to 26 ng/g wet weight. researchgate.net The detection frequency for the group of organophosphate diesters (di-OPEs), including BCEP, was 100% in most samples, highlighting the widespread exposure of this top predator to these compounds. researchgate.net The presence of BCEP in the eggs suggests that the parent compound, TCEP, is ingested, metabolized by the female eagle, and subsequently transferred to the egg.
While BCEP itself was not reported, its parent compound TCEP has been detected in the plasma of nestling peregrine falcons (Falco peregrinus) from Canada, with concentrations ranging from 0.02 to 2.0 ng/g wet weight. nih.gov In contrast, a screening of Arctic biota, including the arctic fox, detected TCEP but not BCEP, leading researchers to conclude that the terrestrial food chain requires further investigation for these compounds. miljodirektoratet.no Reviews on the topic confirm that di-alkyl phosphates like BCEP are predominant metabolites of organophosphate flame retardants found in fauna. researchgate.netoaepublish.com
Table 1: Concentration of this compound (BCEP) in Bald Eagle Eggs
Human Biomonitoring Studies of BCEP
Human exposure to TCEP and its metabolite BCEP is widespread, as evidenced by numerous biomonitoring studies that detect BCEP in urine.
Urinary Excretion and Concentration Levels
BCEP is a recognized biomarker for assessing human exposure to TCEP. ca.gov It is quantified in urine to understand the extent of internal exposure in the general population and in specific subgroups. ca.goveuropa.eu
Large-scale studies, such as the U.S. National Health and Nutrition Examination Survey (NHANES), have tracked urinary BCEP levels over time. Data from NHANES cycles between 2011 and 2020 showed a decreasing trend in BCEP concentrations in the U.S. population. researchgate.net
Children and Youths (ages 6-19): The geometric mean concentration of BCEP decreased from 0.68 µg/L in 2011-2012 to 0.41 µg/L in 2017-2020. researchgate.net
Adults (ages ≥20): The geometric mean concentration of BCEP decreased from 0.43 µg/L in 2011-2012 to 0.29 µg/L in 2017-2020. researchgate.net
Other studies have reported similar findings in different populations. A study of 16 adults in California in 2011 detected BCEP in urine samples. mdpi.com Research in a young population from Southern Taiwan also reported the presence of urinary BCEP. acs.org Studies on the temporal variability of BCEP in urine have found it to show moderate-to-strong reliability as a biomarker over time, with intraclass correlation coefficients (ICCs) reported at 0.67. epa.gov
Table 2: Urinary Concentrations of this compound (BCEP) in the U.S. Population (NHANES)
Correlation with Environmental and Occupational Exposure
Urinary BCEP levels have been linked to both general environmental and specific occupational exposures. In the general environment, house dust is a known source of TCEP exposure. However, studies exploring the link between TCEP concentrations in dust and urinary BCEP in residents have found only weak and non-significant correlations. mdpi.com
In contrast, occupational settings have shown a much stronger correlation. Studies involving workers in electronic waste (e-waste) recycling facilities have found significantly higher urinary BCEP concentrations compared to control populations. researchgate.net For example, a study in Southern China reported that the geometric mean concentration of BCEP (0.72 ng/mL) was higher in e-waste workers than in a rural control group, and this difference was statistically significant. researchgate.net
Similarly, elevated exposure has been documented in the manufacturing sector. A study of workers at a Chinese construction materials manufacturing plant, where TCEP was used, found that the occupationally exposed group had significantly higher urinary levels of BCEP than a reference population. miljodirektoratet.no These findings underscore that occupational activities involving the handling or processing of TCEP-containing materials can lead to increased internal exposure, which is reflected in higher urinary BCEP concentrations. miljodirektoratet.noresearchgate.net
Environmental Fate and Transformation Pathways of Bis 2 Chloroethyl Phosphate
Biotic Transformation and Biodegradation of Bis(2-chloroethyl) Phosphate (B84403)
Bis(2-chloroethyl) phosphate (BCEP) is a significant transformation product of the widely used flame retardant tris(2-chloroethyl) phosphate (TCEP). nih.govoecd.orgwho.intepa.gov Its formation and subsequent degradation are key aspects of the environmental fate of chlorinated organophosphate esters.
Microbial Biotransformation in Environmental Microcosms
The primary pathway for the formation of BCEP in the environment is through the microbial degradation of its parent compound, TCEP. nih.govwho.int Studies utilizing sediment microcosms have demonstrated that TCEP is readily transformed by microbial communities. oecd.orgwho.int In these controlled environments, the degradation of TCEP often follows pseudo-zero-order kinetics. oecd.orgwho.int
For instance, in one study, the degradation rate of TCEP was 0.068 mg/(L·h) after an initial spike of 5 mg/L, and this rate increased significantly to 1.85 mg/(L·h) following a second, larger spike of 50 mg/L, indicating microbial adaptation. oecd.orgwho.int The principal mechanism of this transformation is the hydrolysis of the phosphoester bond in TCEP, leading to the production of BCEP. oecd.orgwho.int
During these microcosm studies, BCEP accumulates as a major intermediate. In one experiment, BCEP concentrations reached 0.93 ± 0.069 mg/L within 72 hours from a 5 mg/L TCEP spike. researchgate.net Following a second spike of 50 mg/L of TCEP, the BCEP concentration increased to 13.97 ± 1.47 mg/L within 24 hours. researchgate.net A subsequent slight decrease in BCEP concentration was observed once TCEP levels were depleted, suggesting that BCEP itself undergoes further microbial transformation, albeit likely at a slower rate than its formation. researchgate.net This persistence of BCEP implies it may be the rate-limiting step in the complete mineralization of TCEP. researchgate.net
Identification of Microbial Transformation Products
The biotransformation of TCEP primarily proceeds through stepwise hydrolysis, yielding BCEP as the first major intermediate. oecd.orgwho.int Further hydrolysis of BCEP results in the formation of mono-chloroethyl phosphate (MCEP). oecd.orgwho.int
Beyond simple hydrolysis, other microbial transformation pathways have been identified. These include hydrolytic dechlorination and oxidation. oecd.orgeuropa.eu These processes can lead to the formation of hydroxylated derivatives. One such identified product is 2-chloroethyl 2-hydroxyethyl hydrogen phosphate (BCEP-OH), which is a transformation product of BCEP. nih.govoecd.org BCEP has also been identified as a urinary metabolite in mice exposed to TCEP, alongside other products like bis(2-chloroethyl) carboxymethyl phosphate and bis(2-chloroethyl) 2-hydroxyethyl phosphate glucuronide. nih.govwho.int
A proposed degradation pathway for TCEP by the bacterium Sphingobium sp. strain TCM1 illustrates this sequential breakdown: TCEP is first hydrolyzed to BCEP, which is then converted to 2-chloroethyl phosphate (CEP), and finally to inorganic phosphate, releasing 2-chloroethanol (B45725) (2-CE) at each step. epa.gov
Enzymatic Hydrolysis Mechanisms
The breakdown of TCEP and its subsequent product, BCEP, is facilitated by a series of microbial enzymes, primarily phosphatases. epa.gov The initial conversion of TCEP, a phosphotriester, to BCEP, a phosphodiester, is catalyzed by a phosphotriesterase (PTE). epa.gov
The subsequent and crucial step of degrading BCEP is carried out by phosphodiesterases (PDEs). epa.govregulations.gov An atypical PDE was identified and characterized from Sphingobium sp. strain TCM1, a bacterium capable of using TCEP as its sole phosphorus source. epa.govregulations.gov This enzyme, named Sb-PDE, effectively hydrolyzes dihaloalkyl phosphates, including BCEP, as well as bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and bis(2,3-dibromopropyl) phosphate (BDBPP). regulations.gov The specific activity of Sb-PDE towards BCEP was measured at 0.007 µmol min⁻¹ mg⁻¹. regulations.gov This enzymatic action is critical for preventing the long-term persistence of BCEP in the environment. researchgate.net The final step, the hydrolysis of the resulting phosphomonoester (like CEP), is accomplished by a phosphomonoesterase (PME). epa.gov
Adaptation of Microbial Communities to BCEP and Precursors
The introduction of TCEP and the subsequent accumulation of BCEP can significantly alter the composition of microbial communities in environmental settings like sediment. oecd.org Studies have shown that repeated exposure to TCEP enriches specific bacterial guilds that are efficient in its degradation. oecd.org
Notably, bacteria belonging to the orders Burkholderiales and Rhizobiales have been found to be prevalent in TCEP-amended microcosms. oecd.orgeuropa.eu The enrichment of these groups is linked to a higher abundance of genes coding for alkaline and acid phosphatases, the enzymes essential for breaking down TCEP and BCEP. oecd.org These bacteria were also efficient in metabolizing 2-chloroethanol, a side product of the hydrolysis. oecd.org
Further investigation into TCEP-degrading enrichment cultures has highlighted the roles of Sphingomonadales as well. europa.eu Specific strains have been isolated that show different capabilities. For example, Xanthobacter sp. strain T2-1 was able to degrade both TCEP and BCEP, with reaction rates of 1.66 h⁻¹ and 1.02 h⁻¹, respectively. europa.eu In contrast, Ancylobacter sp. strain T3-4 could degrade TCEP but was unable to break down the intermediate BCEP, highlighting the specialized enzymatic machinery required for BCEP hydrolysis. europa.eu The accumulation of BCEP is a key factor that continues to shape the microbial community even after the parent TCEP is depleted. researchgate.net
Sorption and Desorption Dynamics in Environmental Compartments
The movement and availability of BCEP in the environment are influenced by its interaction with solid phases like soil and sediment. Sorption and desorption processes dictate whether the compound remains dissolved in water or becomes bound to particles, affecting its transport, bioavailability, and degradation.
Specific experimental data on the sorption and desorption of BCEP are limited. However, the properties of its precursor, TCEP, provide valuable insights. TCEP generally shows low to moderate adsorption to soil and sediment. who.int Estimates for the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for TCEP range from 34 to 141, with a calculated value of 110 l/kg also reported. oecd.orgwho.int Another estimate for the soil-water coefficient value is 390. These values suggest a low potential for accumulation in soil and high mobility, meaning the compound is likely to be found predominantly in the water compartment. who.int Given the structural similarity, BCEP, being a dialkyl phosphate, is also expected to exhibit relatively high mobility in soil and aquatic systems. researchgate.net
The nature of the sorbent material plays a significant role. Studies on other organophosphate flame retardants have shown an affinity for plastic materials; for example, TCEP has been noted to sorb to polyvinyl chloride (PVC). mdpi.com In complex environmental matrices, sorption is influenced by factors such as the organic carbon content of the soil or sediment and the presence of minerals like iron and aluminum oxides. dntb.gov.uachemicalbook.com Desorption kinetics can be complex, with some portion of the sorbed chemical being released rapidly while another fraction is desorbed much more slowly.
Table 1: Sorption Coefficients for the Precursor Compound TCEP
| Parameter | Value | Source |
|---|---|---|
| Log Koc | 1.78 | oecd.org |
| Koc (l/kg) | 110 | oecd.org |
| Koc Range (l/kg) | 34 - 141 | who.int |
| Soil-Water Coefficient | 390 |
Volatilization and Atmospheric Transport
The potential for BCEP to enter the atmosphere via volatilization and undergo long-range transport is determined by its physicochemical properties, such as vapor pressure and Henry's Law constant.
Direct data for BCEP is not available, but again, data for TCEP can be used for inference. TCEP has a low vapor pressure and a low Henry's Law constant, which indicates a low tendency to volatilize from water surfaces. oecd.org One estimate for TCEP's Henry's Law constant is 3.29 x 10⁻⁶ atm-m³/mol, suggesting very slow volatilization. who.int Another calculated value is 4.155 x 10⁻⁵ Pa·m³/mol. oecd.org Due to its moderate vapor pressure, the release of TCEP from consumer products is considered a more significant emission pathway than volatilization from water.
Once in the atmosphere, organophosphate flame retardants can be transported over long distances. They exist in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases is a key factor in their atmospheric fate. researchgate.net Compounds in the gas phase are more susceptible to degradation by reacting with hydroxyl radicals, with the atmospheric half-life of TCEP estimated to be around 17.5 hours. oecd.orgresearchgate.net Temperature plays a crucial role, influencing both the rate of volatilization from surfaces and the gas-particle partitioning in the atmosphere. Because BCEP is a degradation product of TCEP, its presence in the atmosphere would likely result from the atmospheric degradation of TCEP or the transport of aerosols containing BCEP.
Table 2: Physicochemical Properties of the Precursor Compound TCEP Related to Volatilization
| Property | Value | Source |
|---|---|---|
| Vapor Pressure | 0.00114 Pa (at 20 °C) | oecd.org |
| 6.1 x 10⁻² torr (at 25 °C) | ||
| Henry's Law Constant | 4.155 x 10⁻⁵ Pa·m³/mol (at 20 °C) | oecd.org |
| 3.3 x 10⁻⁶ atm-m³/mol | nih.gov | |
| 3.29 x 10⁻⁶ atm-m³/mol (at 25 °C) | who.int | |
| Atmospheric Half-life | ~17.5 hours | oecd.org |
Toxicological and Biological Effects Research on Bis 2 Chloroethyl Phosphate
Cellular and Molecular Toxicodynamics
Research into the cellular and molecular effects of Bis(2-chloroethyl) phosphate (B84403) has uncovered its ability to interfere with fundamental cellular processes, leading to oxidative stress, cell death, and altered gene expression. These effects are often magnified through interactions with other environmental contaminants like nanoparticles.
Induction of Oxidative Stress and Reactive Oxygen Species Production
Bis(2-chloroethyl) phosphate, a metabolite of TCEP, is known to disrupt cellular redox balance by increasing the production of reactive oxygen species (ROS). This disruption can lead to oxidative stress, a condition where there is an imbalance between the generation of ROS and the cell's ability to detoxify these reactive products. researchgate.net
Studies have demonstrated that TCEP, acting through its metabolite BCEP, elevates ROS levels in various cell types. For instance, exposure to TCEP increases mitochondrial ROS production in liver cells and induces ROS formation in human erythrocytes at high concentrations. nih.govmdpi.com The metabolite of TCEP, referred to as this compound (BCEPO) in one study, was shown to disrupt the cellular redox balance and increase ROS in HeLa cells. Furthermore, long-term exposure to TCEP in zebrafish results in significant alterations to antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR) in the gonads, indicating a response to oxidative stress. researchgate.net In mice, TCEP exposure has also been shown to induce oxidative stress in the testis, a mechanism linked to reproductive toxicity. mdpi.com
Mechanisms of Apoptosis and Cell Viability Modulation
The induction of oxidative stress by this compound is a key mechanism leading to programmed cell death, or apoptosis. Research indicates that BCEP can initiate apoptosis through ROS-mediated pathways, particularly when adsorbed onto nanoparticles. Exposure to TCEP has been shown to cause cell death via apoptosis in various cell lines, including neuronal cells like PC12 and SH-SY5Y, and human liver cancer cells (HepG2). nih.govresearchgate.net In HepG2 cells, TCEP treatment led to a 65.96% subG1 apoptotic peak and a significant reduction in cell viability. researchgate.net
The cytotoxicity of organophosphorus compounds containing the BCEP moiety has been quantified in several studies. For example, Bis(2-chloroethyl)2-chloroethylphosphonate (B2CE2CEPP), a structurally similar compound, and TCEP were found to be cytotoxic to primary mouse hepatocytes, with LC50 values (the concentration required to kill 50% of cells) of 456 μM and 1250 μM, respectively. nih.gov In aquatic organisms, TCEP exposure can trigger differential expression of genes related to apoptosis in the gills of Japanese ricefish larvae. frontiersin.org
Alterations in Gene Expression Profiles
This compound and its parent compound TCEP can significantly alter the expression of a wide range of genes, affecting critical cellular functions. These alterations are linked to the observed toxicological outcomes, including apoptosis, reproductive toxicity, and neurodevelopmental effects. nih.govresearchgate.netnih.gov
In human cell lines, TCEP exposure has been found to alter the expression of genes involved in immune responses, steroid hormone biosynthesis, and cancer pathways. nih.govresearchgate.net A study on HepG2 cells identified significant changes in genes associated with human cancer, suggesting a potential carcinogenic mechanism for TCEP. nih.gov
Ecotoxicological studies using zebrafish have provided detailed insights into TCEP-induced gene expression changes. Long-term, full life-cycle exposure of male zebrafish to TCEP resulted in the downregulation of numerous genes crucial for reproductive health. nih.gov Similarly, exposure of Japanese ricefish larvae to TCEP led to differential expression of genes related to antioxidant properties, osmoregulation, and immunity. frontiersin.org In the protozoan Tetrahymena thermophila, TCEP exposure downregulated the expression of genes involved in vesicle fusion (SNARE proteins). frontiersin.org
Table 1: Summary of Altered Gene Expression Following TCEP/BCEP Exposure in Male Zebrafish
| Biological Process | Effect | Key Downregulated Genes | Associated Outcome |
|---|---|---|---|
| Steroid Hormone Biosynthesis | Downregulation of multiple genes | cyp17a1, hsd17b3 | Imbalance of steroid hormone levels, retarded spermatogenesis |
| Energy Metabolism | Downregulation of genes | Not specified | Retarded spermatogenesis |
| Sperm Motility | Downregulation of genes | Not specified | Declined fertilization success |
Data sourced from: nih.gov
Interactions with Nanoparticles and Synergistic Toxicity Effects
A significant finding in recent research is the synergistic toxicity that occurs when organophosphorus compounds containing the this compound structure interact with nanoparticles. Studies have focused on the compound 2,2-bis(chloromethyl) trimethylene bis[this compound] (V6), which has very low toxicity on its own. researchgate.netnih.gov However, when mixed with small nanopolystyrene particles (NPs), its toxicity to HeLa cells increases dramatically. researchgate.netnih.govtandfonline.com
This enhanced toxicity is size-dependent; mixtures with small NPs (10-15 nm in radius) show significant toxicity, while mixtures with larger NPs (25-500 nm) show almost none. nih.govtandfonline.com The proposed mechanism is that the nanoparticles, which can efficiently adsorb the chemical on their surface, facilitate its entry into the cells. nih.gov This leads to increased intracellular ROS production and subsequent apoptosis. researchgate.netnih.govtandfonline.com These findings highlight a potential environmental risk arising from the joint toxicity of otherwise low-toxicity chemicals and plastic nanoparticles. nih.gov
Table 2: Synergistic Toxicity of V6 and Nanopolystyrene (NPs)
| Condition | Toxicity to HeLa Cells | Mechanism |
|---|---|---|
| V6 alone | Extremely low | N/A |
| V6 + Small NPs (10-15 nm) | Significant, concentration-dependent | Enhanced cellular uptake, increased ROS, apoptosis |
| V6 + Large NPs (≥25 nm) | Almost no toxicity | Larger NPs do not enter cells |
Data sourced from: researchgate.netnih.govtandfonline.com
Ecotoxicological Assessments in Model Organisms
The widespread presence of TCEP in aquatic environments has prompted numerous studies on its effects on model organisms, which consistently show that its metabolite, BCEP, contributes significantly to developmental and reproductive harm. frontiersin.org
Developmental Abnormalities and Reproductive Toxicity in Aquatic Organisms
TCEP poses a significant ecological risk, causing developmental and reproductive toxicity in freshwater organisms even at environmentally relevant concentrations. frontiersin.org Aquatic invertebrates and fish are particularly vulnerable. Daphnia magna has been identified as one of the most sensitive species to TCEP's developmental and reproductive effects. frontiersin.org
Zebrafish (Danio rerio) have been used extensively as a model to study the toxic effects. Long-term exposure of zebrafish to TCEP from the embryonic stage to sexual maturity causes a range of adverse outcomes in males, including reduced body weight and length, delayed testicular development, and inhibited spermatogenesis, ultimately leading to decreased fertilization capacity. nih.gov Histopathological analysis of zebrafish gonads reveals significant tissue changes after chronic TCEP exposure. researchgate.net Furthermore, TCEP disrupts the endocrine system, altering plasma levels of steroid hormones like testosterone (B1683101) and 17β-estradiol. researchgate.netnih.gov
Other aquatic species also show sensitivity. In Japanese ricefish (Oryzias latipes), TCEP exposure during the larval stage leads to reduced body length and deformities in the secondary gill lamellae. frontiersin.org These findings collectively demonstrate that TCEP, through its metabolite BCEP, can severely impair the development and reproductive health of aquatic life. researchgate.netnih.govfrontiersin.org
Table 3: Reproductive and Developmental Effects of TCEP in Male Zebrafish (120-day exposure)
| Endpoint | Observed Effect |
|---|---|
| Growth | Remarkably decreased body weight and body length |
| Gonadal Development | Decreased gonadal-somatic index (GSI), delayed testicular development |
| Spermatogenesis | Inhibited spermatogenesis based on histological observation |
| Reproductive Capacity | Reduced fertilization success |
| Hormone Levels | Significantly elevated testosterone (T) levels |
Data sourced from: nih.gov
Neurotoxic Effects and Behavioral Changes
Research indicates that the parent compound of this compound (BCEP), tris(2-chloroethyl) phosphate (TCEP), can induce neurotoxicity and behavioral alterations in various organisms. In the nematode Caenorhabditis elegans, exposure to TCEP has been shown to cause locomotor deficits, including a significant reduction in body bend and head thrash frequency, as well as decreased crawling speed. nih.gov These behavioral changes are likened to those observed in Parkinson's disease models of C. elegans. nih.gov Further investigation revealed that TCEP exposure leads to damage of dopaminergic neurons in these nematodes. frontiersin.org
In zebrafish (Danio rerio), TCEP exposure has been associated with neurotoxicity, affecting gene transcription related to the nervous system. frontiersin.org Specifically, key genes and proteins involved in neurodevelopment, such as mbp, a1-tubulin, and syn2a, were found to be down-regulated in zebrafish embryos/larvae, which correlated with decreased swimming ability. frontiersin.org While some studies have noted behavioral changes at lower concentrations, others have found marginal to no behavioral effects after developmental exposure. nih.gov It has been suggested that TCEP may induce abnormal behaviors in zebrafish larvae even after short-term exposure. frontiersin.org
Hepatic and Organ-Specific Stress Responses
The liver is a primary organ for the metabolism of TCEP, the precursor to BCEP. In vitro studies using liver slices and microsomes from both rats and humans have demonstrated the metabolism of TCEP into BCEP and other metabolites. oup.comnih.gov The rate of this metabolism has been shown to differ between sexes in rats, with male rats exhibiting a higher rate of metabolism in liver microsomes compared to females. oup.comnih.gov However, this sex-specific difference was not observed in human liver preparations. oup.comnih.gov
Exposure to TCEP has been linked to hepatic stress and toxicity in fish. In zebrafish, lifetime exposure to environmentally relevant concentrations of TCEP resulted in growth retardation and significant hepatotoxicity, including a series of histopathological abnormalities in the liver. researchgate.net Studies on the freshwater fish Cirrhinus mrigala also revealed that TCEP exposure caused structural abnormalities in the liver, with the effects being concentration-dependent. bohrium.com In hepatocyte cell lines (L02 and HepG2), TCEP was found to induce mitochondrial toxicity, as evidenced by decreased cell viability, reduced mitochondrial DNA copy number, decreased mitochondrial membrane potential, and altered intracellular calcium and ATP levels. jeom.org Furthermore, research in mice has shown that chronic TCEP exposure can lead to hepatic steatosis (fatty liver), which could be attenuated by probiotic supplementation. nih.gov
Beyond the liver, the kidneys have been identified as sensitive organs to repeated TCEP exposure, with dose- and time-related degenerative lesions observed in rats. oecd.org
Immunomodulation and Endocrine Disruption Potentials
There is growing evidence to suggest that BCEP and its parent compound TCEP may have immunomodulatory and endocrine-disrupting effects. Some research indicates that BCEP may modulate immune responses, though the specific pathways require further investigation. In vitro studies have shown that TCEP can affect immune response genes in human liver cells (HepG2). nih.gov Specifically, genes involved in the expression of the C5a receptor, a component of the complement system, and other inflammatory regulators were affected. nih.gov Prenatal exposure to TCEP has been associated with an increased risk of hay fever and allergies in children. nih.gov
The endocrine-disrupting potential of these compounds is also a significant area of research. Organophosphate esters (OPEs), including TCEP, are suspected endocrine-disrupting compounds. nih.govbcerp.org Studies have linked exposure to OPE metabolites, with BCEP being a predominant contributor, to an increased risk of thyroid disease. nih.govscispace.comfrontiersin.org The risk of thyroid disease was observed to have a J-shaped relationship with increasing levels of BCEP. nih.govfrontiersin.org Animal studies have shown that TCEP exposure can disrupt thyroid hormone levels in freshwater fish. bohrium.comfrontiersin.org It is hypothesized that OPEs may interfere with thyroid function by competing with thyroid hormones for binding to transport proteins and receptors. frontiersin.org
Impacts on Intestinal Microbiota Composition and Function
Recent studies have begun to explore the effects of TCEP, the precursor to BCEP, on the gut microbiome. Research using a simulator of the human intestinal microbial ecosystem (SHIME) has demonstrated that TCEP exposure can alter both the composition and metabolic function of the intestinal microbial communities. researchgate.netnih.govresearchgate.net
Specifically, high-dose TCEP exposure was found to increase the alpha-diversity (Shannon and Simpson indexes) of the gut microbiome. researchgate.netnih.gov At the phylum level, there was an increase in the proportion of Firmicutes and a decrease in Bacteroidetes. researchgate.netnih.gov At the genus level, the relative abundance of Bacteroides decreased with increasing TCEP exposure, while the abundances of other genera such as Roseburia, Lachnospira, Coprococcus, and Lachnoclostridium were significantly correlated with the exposure dose. researchgate.netnih.gov
Furthermore, TCEP exposure had a notable effect on the production of short-chain fatty acids (SCFAs), which are key metabolites produced by the gut microbiota. TCEP exposure led to a decrease in acetate (B1210297) and propionate (B1217596) concentrations, while butyrate (B1204436) concentrations increased in each colon section of the SHIME model. researchgate.netnih.gov Certain bacterial genera that increased in abundance with TCEP exposure, such as Dorea, Fusicatenibacter, Kineothrix, Lachnospira, and Roseburia, showed a negative correlation with acetate and propionate and a positive correlation with butyrate. researchgate.netresearchgate.net
Mammalian Toxicological Investigations
In Vivo Metabolism and Metabolite Identification
In mammalian systems, BCEP is a known metabolite of the flame retardant tris(2-chloroethyl) phosphate (TCEP). nih.gov Following oral administration in rats and mice, TCEP is metabolized, and its metabolites are primarily excreted in the urine. nih.gov
Identified urinary metabolites in both rats and mice include:
Bis(2-chloroethyl) carboxymethyl phosphate nih.govwho.int
Bis(2-chloroethyl) hydrogen phosphate (BCEP) nih.govwho.int
The glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate nih.govwho.int
In vitro studies using liver preparations from both humans and rats have confirmed the metabolism of TCEP to BCEP and 2-chloroethanol (B45725). oup.comnih.gov While the metabolic profile in urine is similar between rats and mice, the rate of elimination is faster in mice. nih.gov Sex-related differences in metabolism have been observed in rats, with males metabolizing TCEP at a higher rate than females in liver microsomes. oup.comnih.gov However, such sex-specific differences were not found in human liver preparations. oup.comnih.gov A physiologically based kinetic (PBK) model has also identified BCEP as a key biomarker for TCEP exposure. mdpi.com
Associations with Human Health Endpoints
Epidemiological studies have investigated the association between urinary levels of BCEP and various human health endpoints. A cohort study of adults aged 40 and older found a positive association between urinary BCEP concentrations and both all-cause and cardiovascular mortality. nih.gov A logarithmic increase in BCEP was associated with a 26% higher risk of all-cause mortality and a 32% higher risk of cardiovascular mortality. nih.gov
Research has also explored the link between BCEP and kidney function. In patients with chronic kidney disease, urinary BCEP concentration has been identified as an independent predictor of lower estimated glomerular filtration rate (eGFR). researchgate.net
In the context of liver health, a study on U.S. adults found an association between BCEP exposure and non-alcoholic fatty liver disease (NAFLD) in males. nih.gov Similarly, in a study of U.S. adolescents, BCEP exposure was positively associated with changes in the liver function markers alkaline phosphatase (ALP) and the aspartate aminotransferase to alanine (B10760859) aminotransferase (AST/ALT) ratio. nih.gov
Furthermore, exposure to OPE metabolites, with BCEP being a major contributor, has been linked to an increased risk of thyroid disease. nih.govfrontiersin.org An association between prenatal exposure to BCEP and adverse birth outcomes has also been suggested. epa.gov
All-Cause and Cause-Specific Mortality
Recent cohort studies have established a significant link between exposure to BCEP, measured through urinary concentrations, and an increased risk of mortality in adults. In a study involving 3,238 participants aged 40 and older, urinary BCEP levels were positively associated with both all-cause and cardiovascular mortality. nih.gov A logarithmic increase in BCEP concentration was correlated with a 26% higher risk of all-cause mortality. nih.gov
Another national population-based cohort study with 6,869 participants aged 18 and older, followed for an average of 5.0 years, reinforced these findings. nih.govfigshare.com After adjusting for confounding variables, exposure to BCEP was associated with a notable increase in the risk for both all-cause and cardiovascular-related deaths. nih.govfigshare.com The dose-response analysis confirmed a linear relationship between BCEP levels and both all-cause and cardiovascular mortality. nih.gov These studies suggest that exposure to organophosphate esters like the parent compound of BCEP is significantly associated with increased mortality risks, highlighting the need to control exposure to alleviate the related health burden. nih.govfigshare.com
Table 1: Association between Urinary BCEP Concentration and Mortality
| Study Population | Mortality Type | Hazard Ratio (HR) per Logarithmic/Unit Increase | 95% Confidence Interval (CI) | Source |
|---|---|---|---|---|
| 3,238 adults (≥40 years) | All-Cause | 1.26 (per log-unit increase) | Not specified in abstract | nih.gov |
| 6,869 adults (≥18 years) | All-Cause | 1.12 | 1.05-1.20 | nih.govfigshare.comresearchgate.net |
| 3,238 adults (≥40 years) | Cardiovascular | 1.32 (per log-unit increase) | Not specified in abstract | nih.gov |
| 6,869 adults (≥18 years) | Cardiovascular | 1.15 | 1.04-1.26 | nih.govfigshare.comresearchgate.net |
Cardiovascular Health Implications
The link between BCEP and cardiovascular health extends beyond mortality statistics. Exposure to this compound has been associated with several risk factors for cardiovascular disease. Studies have shown a positive, dose-dependent association between BCEP and Metabolic Syndrome (MetS) in men. researchgate.netresearchgate.net
Furthermore, research has identified a significant negative correlation between BCEP levels and high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol". semanticscholar.org An analysis of data from the 2013–2014 National Health and Nutrition Examination Survey (NHANES) found that a one-unit increase in log-transformed BCEP levels was associated with a 2.604 mg/dL decrease in HDL-C. semanticscholar.org When comparing exposure levels, individuals in the highest quartile of BCEP exposure had a 12.5% lower HDL-C concentration than those in the lowest quartile. semanticscholar.org Dyslipidemia, characterized by reduced HDL-C, is an established risk factor for cardiovascular disease. semanticscholar.org The parent compound, TCEP, has been shown to induce cardiotoxic effects, including causing pericardial edema and thinning of the atrioventricular walls in zebrafish embryos. frontiersin.org In mice, TCEP exposure can lead to the formation of mitophagosomes in myocardial cells, suggesting a link between the chemical and myocardial fibrosis via autophagy. frontiersin.org
Table 2: Cardiovascular Health Findings Associated with BCEP Exposure
| Health Outcome | Key Finding | Source |
|---|---|---|
| Cardiovascular Mortality | Increased risk (HR: 1.15 - 1.32) | nih.govnih.govfigshare.com |
| Metabolic Syndrome (MetS) | Positive dose-dependent association in men | researchgate.netresearchgate.net |
| High-Density Lipoprotein Cholesterol (HDL-C) | Negative association; 12.5% lower HDL-C in highest vs. lowest exposure quartile | semanticscholar.org |
| Chronic Kidney Disease (CKD) | Associated with CKD | researchgate.netresearchgate.net |
Mechanistic Insights into Human Health Impacts
Research into the mechanisms by which BCEP and its parent compound, TCEP, exert their toxic effects points to several cellular and molecular pathways. A primary mechanism appears to be the induction of oxidative stress. tandfonline.comresearchgate.net Studies on related organophosphate flame retardants have demonstrated that their toxicity can be enhanced by other environmental factors, leading to increased intracellular reactive oxygen species (ROS) production and subsequent apoptosis (programmed cell death). nih.govresearchgate.net
Inflammation is another critical pathway. researchgate.net TCEP exposure has been shown to provoke an inflammatory response within the body. tandfonline.com Specifically, in cellular models of hyperuricemia, TCEP can amplify the inflammatory response by regulating the expression of Tumor Necrosis Factor (TNF), a key signaling protein in systemic inflammation. tandfonline.com This heightened inflammatory state can disrupt metabolic processes, such as uric acid metabolism. tandfonline.com
Disruption of metabolic pathways is a recurring theme. The observed negative association between BCEP and HDL-C levels indicates interference with lipid metabolism. semanticscholar.org Furthermore, studies have linked the BCEP metabolite to a significantly increased risk of hyperuricemia, a metabolic disorder resulting from disordered purine (B94841) metabolism. tandfonline.com
At the cellular level, TCEP has been found to affect fundamental processes like autophagy, particularly in cardiac cells. frontiersin.org The observation of increased mitophagosomes and autophagic vacuoles in the myocardial cells of mice exposed to TCEP suggests that the compound can trigger a cellular self-degradation process that may contribute to myocardial fibrosis. frontiersin.org
Advanced Analytical Methodologies for Bis 2 Chloroethyl Phosphate Detection and Quantification
Sample Preparation Strategies for Diverse Matrices
The effective extraction of BCEP from complex sample matrices is a critical first step in its analysis. The choice of extraction method depends on the nature of the sample, whether environmental or biological.
Extraction from Environmental Samples (Water, Sediment, Air, Dust)
Environmental matrices present unique challenges for the extraction of polar compounds like BCEP.
Water: Solid-phase extraction (SPE) is a commonly employed technique for extracting BCEP from water samples. nih.govnih.gov Various sorbents have been investigated, with mixed-mode reversed-phase weak anion exchange sorbents showing good performance. nih.gov One study optimized an SPE procedure that included a fractionated elution to separate organophosphate flame retardants (OPFRs) and their metabolites. nih.gov This method achieved satisfactory performance with method detection limits ranging from 1.1 to 4.6 ng/L and recovery percentages between 90% and 110%. nih.gov Another method utilizing mixed-mode liquid chromatography coupled with tandem mass spectrometry after SPE of 100 mL of river water reported quantification limits of 1-35 ng/L and recovery rates of 58.6-116.2%. researchgate.net
Sediment: The extraction of BCEP from sediment often involves accelerated solvent extraction (ASE) followed by a cleanup step. gdut.edu.cn A mixture of ethyl acetate (B1210297), dichloromethane (B109758), and n-hexane (2:2:1) has been used as the extraction solvent under high pressure and temperature. gdut.edu.cn For the cleanup of sediment extracts, solid-phase extraction is a common approach. In one method for determining organophosphate esters (OPEs) in aquaculture sediments, dichloromethane or ethyl acetate was used for extraction, followed by SPE cleanup, achieving recoveries of 101% to 121% with limits of detection from 0.02 to 0.32 ng/g dry weight (dw). researchgate.net However, a matrix effect of 29.4% was observed for tris(2-chloroethyl) phosphate (B84403) in sediments, highlighting the complexity of this matrix. researchgate.net
Air and Dust: For indoor air and dust, which are significant sources of human exposure to OPFRs, specific extraction methods are required. researchgate.net Methylene (B1212753) chloride has been identified as a suitable extraction solvent for phosphororganic compounds in house dust, preventing issues with recovery rates and blank values seen with other solvents. researchgate.net Analysis of dust samples from various indoor environments has revealed TCEP concentrations up to 2200 mg/kg. researchgate.net
| Environmental Matrix | Extraction Technique | Key Findings |
| Water | Solid-Phase Extraction (SPE) with mixed-mode sorbents | Method detection limits of 1.1-4.6 ng/L; Recoveries of 90-110%. nih.gov |
| Sediment | Accelerated Solvent Extraction (ASE) followed by SPE | Recoveries of 101-121%; Limits of detection of 0.02-0.32 ng/g dw. researchgate.net |
| Dust | Solvent extraction with methylene chloride | TCEP concentrations up to 2200 mg/kg detected in school dust. researchgate.net |
Extraction from Biological Samples (Urine, Blood, Hair, Nails)
Biomonitoring of BCEP in human samples is essential for assessing internal exposure.
Urine: Urine is a primary matrix for assessing exposure to OPFRs through their metabolites. researchgate.netnih.govnih.govacs.orgnih.gov Solid-phase extraction is a widely used method for urine samples. nih.govresearchgate.netkuleuven.be One method involves SPE followed by derivatization with pentafluorobenzyl bromide and further SPE cleanup before analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS), achieving a limit of detection of 0.25 µg/l. nih.govresearchgate.net Another approach uses liquid-liquid extraction with a mixture of ethyl acetate and acetonitrile (B52724) after adding sodium chloride to induce a salting-out effect, followed by quantification using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov This method reported detection limits ranging from 0.01 to 0.2 μg/L. nih.gov A high-throughput method has also been developed involving direct injection of a small volume of urine (5µL) into a UPLC system, though it showed higher method limits of quantification for BCEP (~12 ng/mL) compared to other metabolites. researchgate.net
Blood: The analysis of BCEP in blood provides a direct measure of internal exposure. A method for determining 16 OPEs in human whole blood involved extraction with acetonitrile followed by purification on ENVI-18 cartridges. This method achieved limits of detection ranging from 0.0038-0.882 ng/mL. In a study of Arctic biota, blood samples were treated with formic acid/2-propanol, and the precipitated plasma was loaded onto OASIS HLB SPE cartridges for extraction. miljodirektoratet.no
Hair and Nails: Hair and nails are emerging as valuable non-invasive matrices for assessing long-term exposure to environmental chemicals. researchgate.netuantwerpen.bevu.nl A novel extraction method based on acid digestion and SPE clean-up (Oasis Wax) has been developed for measuring PFR metabolites in hair and nails. researchgate.net This method demonstrated recoveries greater than 74%. researchgate.net
| Biological Matrix | Extraction Technique | Key Findings |
| Urine | Solid-Phase Extraction (SPE) | Limit of detection of 0.25 µg/l. nih.govresearchgate.net |
| Urine | Liquid-Liquid Extraction (LLE) | Detection limits of 0.01-0.2 μg/L. nih.gov |
| Blood | Acetonitrile extraction and SPE | Limits of detection of 0.0038-0.882 ng/mL. |
| Hair and Nails | Acid digestion and SPE | Recoveries >74%. researchgate.net |
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate BCEP from other compounds before its quantification by a detector, typically a mass spectrometer.
Liquid Chromatography (LC) Approaches
Liquid chromatography is a powerful technique for the analysis of polar and non-volatile compounds like BCEP.
UPLC, a high-pressure version of HPLC, offers faster analysis times and improved resolution. mdpi.comnih.gov A UPLC-based method for urinary metabolites of OPFRs achieved separation in less than 3 minutes on a short, narrow-diameter column. researchgate.net This method utilized a mobile phase of acetonitrile/water buffered with ammonium (B1175870) hydroxide/ammonium formate (B1220265) (pH 9.2) for optimal sensitivity. researchgate.net Another UPLC-MS/MS method for quantifying urinary biomarkers of exposure to flame retardants and plasticizers demonstrated the ability to concurrently quantify 16 metabolites in a small urine volume. sci-hub.se
Mixed-mode chromatography (MMC) utilizes stationary phases with both reversed-phase and ion-exchange functionalities, which is particularly advantageous for separating strongly acidic compounds like BCEP that have low affinity for standard reversed-phase columns. nih.govresearchgate.netbioradiations.com An enhanced MMC-based UHPLC/ESI-MS method has been developed for the analysis of dialkyl phosphates (DAPs), including BCEP. nih.govresearchgate.net By conditioning the MMC column with formic acid and using a water/methanol (B129727) and ammonium acetate in methanol mobile phase, baseline resolution of nine DAPs with sharp peaks was achieved. nih.govresearchgate.net This novel method resulted in instrumental detection limits as low as the 0.01 ng/mL level. nih.govresearchgate.net Another study demonstrated the use of mixed-mode liquid chromatography for the determination of organophosphate esters in water samples, achieving good linearity and low quantification limits (1-35 ng/L). researchgate.net
| Chromatographic Technique | Key Features and Findings |
| Ultra Performance Liquid Chromatography (UPLC) | Fast analysis times (<3 minutes); High resolution; Suitable for multi-analyte methods. researchgate.netsci-hub.se |
| Mixed-Mode Chromatography (MMC) | Combines reversed-phase and ion-exchange; Excellent for separating acidic compounds like BCEP; Achieves very low detection limits (0.01 ng/mL). researchgate.netnih.govresearchgate.net |
Gas Chromatography (GC) Approaches
Gas chromatography stands as a robust technique for the analysis of semi-volatile compounds like organophosphate flame retardants and their metabolites. However, due to the polar and non-volatile nature of dialkyl phosphates such as BCEP, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis.
Common derivatizing agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), as well as alkylating agents like pentafluorobenzyl bromide (PFBBr). bham.ac.uknih.gov For instance, a method for analyzing BCEP in wastewater utilized MTBSTFA for derivatization, which provided superior results compared to MSTFA. bham.ac.uk Another study on urinary metabolites employed PFBBr for derivatization prior to analysis. nih.gov
Once derivatized, BCEP can be analyzed using various GC detectors:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used combination that offers high selectivity and the ability to use isotopically labeled internal standards for accurate quantification. massbank.jp GC-MS has been successfully applied to analyze BCEP and other organophosphate flame retardant metabolites in various environmental and biological samples. nih.gov
Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD): This detector offers high sensitivity and selectivity for nitrogen- and phosphorus-containing compounds. researchgate.net It is a valuable tool for targeted analysis of organophosphate metabolites. documentsdelivered.com
Gas Chromatography-Flame Photometric Detector (GC-FPD): The GC-FPD is another selective detector used for phosphorus- and sulfur-containing compounds, making it suitable for BCEP analysis. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides even higher selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly advantageous for complex matrices like urine. nih.govnih.gov A method for quantifying urinary metabolites of organophosphorus flame retardants, including BCEP, utilized GC-MS/MS after solid-phase extraction and derivatization. nih.govnih.gov
A comparison of GC-MS/MS and LC-MS/MS methods for analyzing organophosphate diester metabolites in human urine revealed that GC-MS/MS demonstrated better sensitivity for BCEP, with a method limit of quantification (mLOQ) of 0.1 ng/mL. documentsdelivered.com
Table 1: Gas Chromatography Approaches for Bis(2-chloroethyl) phosphate Analysis
| Technique | Detector | Derivatization Required? | Key Findings/Applications | Citations |
|---|---|---|---|---|
| GC | MS | Yes | Used for analysis in various matrices; allows for use of labeled standards. | massbank.jpnih.gov |
| GC | NPD | Yes | High sensitivity and selectivity for phosphorus compounds. | researchgate.netdocumentsdelivered.com |
| GC | FPD | Yes | Selective for phosphorus-containing compounds. | nih.gov |
| GC | MS/MS | Yes | High selectivity and sensitivity, suitable for complex matrices like urine. mLOQ of 0.1 ng/mL for BCEP reported. | nih.govdocumentsdelivered.comnih.gov |
Mass Spectrometric Detection and Identification
Mass spectrometry is an indispensable tool for the definitive identification and quantification of BCEP. It is typically coupled with a chromatographic separation technique like GC or liquid chromatography (LC).
Electrospray ionization is a soft ionization technique well-suited for polar, thermally labile, and high-molecular-weight compounds like BCEP. It is commonly paired with liquid chromatography (LC-ESI-MS). For the analysis of BCEP and other dialkyl phosphate metabolites, negative electrospray ionization is often preferred. nih.gov
LC-ESI-MS/MS has been established as a powerful method for determining BCEP in human urine. nih.govdocumentsdelivered.com While it offers a direct analysis of the polar metabolite without the need for derivatization, its sensitivity for BCEP can be lower compared to GC-MS/MS. One study reported an mLOQ for BCEP of 1.2 ng/mL using LC-ESI-MS/MS. nih.gov The technique has been operated in both positive and negative ion modes for the analysis of TCEP and its transformation products, with negative mode using multiple reaction monitoring (MRM) being employed for BCEP. acs.org
High-resolution mass spectrometry provides highly accurate mass measurements, which enables the determination of elemental compositions and confident identification of unknown compounds. This is particularly valuable in metabolite identification studies.
Gas Chromatography-Quadrupole Time-of-Flight (GC-QTOF): This HRMS technique has been used for the determination of BCEP in wastewater. nih.gov The high selectivity of GC-QTOF, combined with derivatization, allowed for method detection limits in the low ng/L range. nih.gov
Liquid Chromatography-Orbitrap Mass Spectrometry: The Orbitrap mass analyzer, coupled with ultra-high-performance liquid chromatography (UHPLC), has been instrumental in elucidating the metabolic profiles of organophosphate flame retardants. bham.ac.uk In one study, human hepatocytes were exposed to a dust extract, and subsequent analysis using an Orbitrap MS with full scan and accurate mass capabilities positively identified BCEP as a major metabolite of TCEP. bham.ac.uk Another study used LC-Orbitrap HRMS to identify BCEP as a primary degradation product of TCEP in water samples.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and quantification of metabolites in complex biological and environmental samples. It involves the selection of a precursor ion (e.g., the molecular ion of BCEP), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides a highly specific "fingerprint" for the target analyte.
Both GC-MS/MS and LC-MS/MS have been extensively used for BCEP metabolite profiling.
LC-MS/MS: This is a widely adopted method for quantifying BCEP in human urine. nih.govdocumentsdelivered.comnih.gov It allows for high-throughput analysis and can simultaneously measure multiple organophosphate metabolites. nih.gov Studies have used LC-ESI-MS/MS to identify and quantify BCEP and other metabolites like bis(2-butoxyethyl) phosphate (BBOEP) and diphenyl phosphate (DPHP). nih.govdocumentsdelivered.com The technique has been crucial in studies exploring the relationships between exposure to parent compounds in dust and the corresponding metabolite levels in urine. nih.gov
GC-MS/MS: Following derivatization, GC-MS/MS provides excellent sensitivity and selectivity for BCEP. nih.govresearchgate.net A method was developed extending a previous one to include the determination of BCEP in human urine samples in a single run. researchgate.net
In vitro studies using human cell lines have utilized HRMS with all-ion fragmentation (AIF) to identify BCEP as the major metabolite of TCEP, alongside other hydroxylated and oxidized metabolites. bham.ac.uk This comprehensive profiling is essential for understanding the biotransformation pathways of the parent flame retardant.
Table 2: Mass Spectrometric Techniques for this compound Analysis
| Technique | Ionization | Key Features & Applications | Citations |
|---|---|---|---|
| LC-MS | ESI | Suitable for polar compounds; no derivatization needed. Negative ion mode is common. | nih.govacs.org |
| GC-HRMS | EI | High mass accuracy for confident identification (e.g., GC-QTOF). | nih.gov |
| LC-HRMS | ESI | Used for metabolite profiling and identification of transformation products (e.g., LC-Orbitrap). | bham.ac.uk |
| LC-MS/MS | ESI | High-throughput quantification in biological samples like urine; metabolite profiling. | nih.govdocumentsdelivered.comnih.govnih.gov |
| GC-MS/MS | EI | Excellent sensitivity and selectivity after derivatization. | nih.govresearchgate.net |
Method Validation, Quality Assurance, and Quality Control in Research
Rigorous method validation and the implementation of quality assurance (QA) and quality control (QC) procedures are fundamental to ensure the reliability and accuracy of analytical data for BCEP. These processes are critical, especially in studies assessing human exposure and environmental monitoring where low concentrations are often measured.
Method Validation typically involves assessing several key parameters:
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For BCEP, reported LOQs vary depending on the method and matrix, for instance, 0.1 ng/mL in urine by GC-MS/MS and 1.2 ng/mL by LC-MS/MS. nih.govdocumentsdelivered.com Another high-throughput method reported an LOQ of approximately 12 ng/mL for BCEP in urine using UPLC-HRMS. researchgate.net
Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and analyzed. For BCEP and related metabolites, acceptable recoveries are generally within the 70-130% range. Studies have reported recoveries for BCEP between 69% and 119%. nih.govdocumentsdelivered.com
Precision: Precision measures the degree of agreement among replicate measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Inter-day imprecision for BCEP analysis has been reported to be less than 31% in one method and between 2-8% in another. nih.govnih.gov
Linearity and Calibration: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is established using a series of calibration standards.
Quality Assurance (QA) and Quality Control (QC) measures are implemented throughout the analytical process:
Quality Assurance Project Plan (QAPP): For major studies, a QAPP is often developed, outlining the study objectives, methods, and specific QA/QC procedures to be followed. wa.govwa.gov
Method Blanks: A method blank (a sample matrix without the analyte) is processed and analyzed alongside the actual samples to check for contamination introduced during the sample preparation and analysis steps. wa.gov
Quality Control Samples: QC samples, typically prepared by spiking a blank matrix with known concentrations of the analyte (e.g., low and high concentration levels), are analyzed with each batch of samples to monitor the method's performance and accuracy. nih.gov
Internal Standards: The use of isotopically labeled internal standards (e.g., deuterated analogs) is a common practice, especially in mass spectrometric methods, to correct for matrix effects and variations in sample preparation and instrument response. nih.gov
Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of the method's accuracy.
These validation and QA/QC protocols ensure that the data generated for BCEP are accurate, reproducible, and legally defensible, which is paramount for public health and environmental risk assessments. epa.govepa.gov
Synthetic Chemistry and Derivatization Studies Involving the Bis 2 Chloroethyl Phosphate Moiety
Classical and Contemporary Synthetic Pathways to BCEP and its Esters
The synthesis of bis(2-chloroethyl) phosphate (B84403) and its related esters has evolved from classical high-temperature methods to more refined, high-purity contemporary pathways.
Classical approaches often involved the reaction of phosphorus oxychloride with 2-chloroethanol (B45725) or the reaction of phosphorus trichloride (B1173362) with ethylene (B1197577) oxide. ontosight.aifrontiersin.org The latter proceeds through the formation of tris(2-chloroethyl) phosphite, which then undergoes thermal rearrangement. researchgate.net These early methods were often characterized by the formation of acidic byproducts, which could interfere with subsequent applications, such as in polyurethane foam production where high acidity can excessively prolong curing times.
More contemporary methods have focused on improving yield, purity, and reaction conditions. A significant advancement involves the reaction of 2-chloroethylphosphonic dichloride with ethylene oxide. This process can be conducted at lower temperatures (0–100 °C) and results in high yields (≥97%) and purity (≥97.5%), while avoiding the formation of problematic side products like ethylene dichloride. google.com This pathway represents a shift towards more efficient and sustainable production of BCEP-related structures.
Comparison of Synthetic Pathways to BCEP and Related Esters
| Pathway | Key Reactants | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Classical Method 1 | Phosphorus oxychloride, 2-Chloroethanol | High Temperature | Utilizes common starting materials. | Can produce acidic byproducts. | ontosight.aifrontiersin.org |
| Classical Method 2 | Phosphorus trichloride, Ethylene oxide | High-temperature thermal rearrangement. | Established industrial process. | Potential for side reactions and impurities. researchgate.net | researchgate.net |
| Contemporary Method | 2-Chloroethylphosphonic dichloride, Ethylene oxide | Low temperature (0-100 °C), 8-18 hours. | High purity (>97.5%), high yield (>97%), stable product quality, fewer byproducts. google.com | Requires specialized starting material. | google.com |
Role of BCEP and Related Phosphonates as Synthetic Intermediates
The BCEP structure is a fundamental building block in the synthesis of various commercially and scientifically important molecules.
While BCEP itself is a related structure, the direct precursor for the widely used plant growth regulator Ethephon (2-chloroethylphosphonic acid) is bis(2-chloroethyl) 2-chloroethylphosphonate. researchgate.nettifr.res.in This phosphonate (B1237965) is synthesized via the thermal rearrangement of tris(2-chloroethyl) phosphite, a product of the reaction between phosphorus trichloride and ethylene oxide. researchgate.net
The synthesis of Ethephon is achieved through the acid hydrolysis of bis(2-chloroethyl) 2-chloroethylphosphonate, typically using hydrochloric acid at elevated temperatures and pressures. researchgate.nettifr.res.innih.gov Upon application to plants, Ethephon decomposes to release ethylene, a natural plant hormone that influences processes like fruit ripening, flowering, and abscission. researchgate.netnih.govnih.gov The quality of the final Ethephon product is highly dependent on the purity of the bis(2-chloroethyl) 2-chloroethylphosphonate precursor. asianpubs.orgresearchgate.net
The bis(2-chloroethyl)amino group, a key feature of the BCEP structure, is a well-known pharmacophore, particularly in the design of nitrogen mustard-based anticancer agents. When attached to a phosphate carrier, this moiety can be used to create targeted alkylating agents. Synthetic organic chemistry leverages this by using phosphoryl chloride as a starting material to introduce the N-bis(2-chloroethyl) substituent. lmaleidykla.lt
Researchers have synthesized series of N-phosphorylated derivatives of bis(2-chloroethyl)amine, creating libraries of novel compounds for biological evaluation. lmaleidykla.ltresearchgate.net The synthetic strategy often involves sequential nucleophilic displacement reactions at the phosphorus center. For instance, dichloro-N-bis(2-chloroethyl)amidophosphate can be reacted with various amines, such as morpholine (B109124) or substituted cyclohexylamines, to yield asymmetric triamidophosphates. lmaleidykla.lt These derivatives are investigated for their potential as more selective tumor inhibitors. researchgate.net The synthesis of esters of N,N-Bis(2-chloroethyl)-p-aminophenol is another strategy explored to create compounds where the alkylating effect could be modulated by enzymatic hydrolysis in target tissues. acs.org
Examples of Bioactive Derivatives from the Bis(2-chloroethyl)amino Moiety
| Derivative Class | Synthetic Precursor | Key Reaction | Potential Application | Reference |
|---|---|---|---|---|
| Asymmetric N-bis(2-chloroethyl)triamidophosphates | Dichloro-N-bis(2-chloroethyl)amidophosphate | Sequential nucleophilic displacement with amines (e.g., morpholine). | Anticancer agents. | lmaleidykla.lt |
| Cyclophosphorodiamidates | Phenyl phosphorodichloridate, Bis(2-chloroethyl)amine hydrochloride | Reaction with anilines and other nucleophiles. | Tumor inhibitors. | researchgate.net |
| Benzoate Esters of 4-[N,N-bis(2-chloroethyl)amino]phenol | 4-[N,N-Bis(2-chloroethyl)amino]phenol | Esterification with substituted benzoyl chlorides. | Antitumor agents with potentially altered hydrolysis rates. | acs.org |
Organophosphorus compounds containing chloroethyl groups are extensively used as additive flame retardants in a wide variety of polymers, including polyurethane foams, polyesters, and epoxy resins. frontiersin.orgeuropa.eu The bis(2-chloroethyl) phosphate structure is a key component in several effective flame retardants, such as V6 (2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate]). europa.euhealthvermont.govontosight.ai
These additives are physically mixed into the polymer matrix. frontiersin.org Their flame-retardant action is primarily based on mechanisms in both the gas phase and the condensed phase. Upon heating, they decompose to release phosphoric acid, which catalyzes the dehydration and charring of the polymer on the surface. nih.gov This char layer acts as an insulating barrier, inhibiting the transfer of heat and flammable gases, thus suppressing the combustion process. nih.gov
Recent research has also focused on covalently incorporating the BCEP moiety into polymer backbones to create reactive flame retardants. For example, a phosphorus-containing difunctional cycloaliphatic epoxide (termed BCEP in the study) was synthesized and mixed with triglycidyl isocyanurate (TGIC) to create flame-retardant epoxy systems. mdpi.com This approach can lead to improved thermal stability and permanence of the flame-retardant properties.
Flame Retardant Performance of BCEP-Related Systems
| Material System | Flame Retardant | Key Performance Metric | Mechanism | Reference |
|---|---|---|---|---|
| Polyurethane Foam | V6 (contains BCEP moiety) | Used in automotive and furniture foam. europa.euhealthvermont.gov | Additive; promotes char formation upon combustion. nih.gov | europa.euhealthvermont.gov |
| Cycloaliphatic Epoxy Resin | Synthesized P-containing epoxide (BCEP) + TGIC | Limiting Oxygen Index (LOI) of 25.2% for BCEP₁-TGIC₃ formulation. mdpi.com | Reactive; P-N synergistic effect improves flame retardancy. mdpi.com | mdpi.comglobalauthorid.com |
Derivatization Strategies for Enhanced Bioactivity or Specific Applications
Derivatization of the BCEP core is a key strategy for modulating its properties for specific applications, particularly in medicinal chemistry. The goal is to fine-tune the molecule's reactivity, transport, and interaction with biological targets.
The primary site for derivatization is the phosphorus center. Starting from precursors like dichloro-N-bis(2-chloroethyl)amidophosphate (I), a variety of functional groups can be introduced through controlled, sequential nucleophilic substitution. lmaleidykla.lt The order of addition of nucleophiles is crucial for optimizing the yield of the desired asymmetric products. lmaleidykla.lt
For example, reacting the dichloridate precursor first with bis(2-chloroethyl)amine, followed by a second amine (e.g., cyclohexylamine), and then a third (e.g., morpholine) allows for the construction of complex triamidophosphates. lmaleidykla.lt Further modifications can be made to the appended groups. Hydrogenolysis of a benzyloxycarbonyl protecting group on a cyclohexyl moiety, for instance, can yield a carboxylic acid derivative, enhancing water solubility or providing a handle for further conjugation. lmaleidykla.lt These strategies allow for the systematic exploration of structure-activity relationships, aiming to develop compounds with improved therapeutic profiles.
Broader Research Implications and Future Trajectories
Development of Integrated Environmental Risk Assessment Frameworks for BCEP
The widespread detection of Bis(2-chloroethyl) phosphate (B84403) (BCEP), a metabolite of the flame retardant Tris(2-chloroethyl) phosphate (TCEP), in various environmental compartments necessitates the development of integrated environmental risk assessment (ERA) frameworks. researchgate.netrivm.nl Current approaches often focus on individual chemicals, but the reality of environmental contamination involves complex mixtures. An integrated framework for BCEP would consider its formation from parent compounds like TCEP, its own degradation pathways, and its potential interactions with other co-occurring contaminants.
A key component of such a framework is the establishment of environmental quality standards. frontiersin.org This involves deriving Maximum Permissible Concentrations (MPC), Negligible Concentrations (NC), and Serious Risk Concentrations (SRCeco) for water, soil, and sediment. rivm.nl These values are based on ecotoxicological data from various organisms. rivm.nlfrontiersin.org For instance, a Dutch study derived these values for several phosphate esters, including TCEP, which serves as a model for BCEP assessments. rivm.nl
Furthermore, the framework must incorporate data on environmental occurrence and exposure levels. frontiersin.org The frequent detection of TCEP and by extension BCEP, in aquatic environments and even human tissues highlights the urgency for comprehensive risk evaluation. researchgate.nettandfonline.com The European Commission's risk assessment of a structurally similar compound, 2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate] (V6), underscores the importance of considering emissions from production, use, and disposal in exposure assessments. europa.eu
Methodologically, an integrated approach would combine chemical analysis, toxicological testing, and ecological modeling. researchgate.netiaea.org This allows for a more holistic understanding of the risks posed by BCEP in the environment. The development of such frameworks not only aids in managing the risks associated with BCEP but also provides a template for assessing other emerging contaminants. researchgate.netiaea.org
Advancements in Remediation and Mitigation Technologies
The persistence of BCEP and its parent compound TCEP in the environment has driven research into effective remediation and mitigation technologies. acs.orgresearchgate.net Conventional wastewater treatment methods are often insufficient for removing such recalcitrant organic compounds. researchgate.net This has led to the exploration of advanced oxidation processes (AOPs) as a promising alternative. researchgate.net
AOPs utilize strong oxidizing agents like hydrogen peroxide or ozone, often in combination with UV irradiation or catalysts, to break down persistent organic pollutants into less harmful substances. researchgate.net Studies on TCEP have shown high removal efficiencies using techniques such as the Sono-Photo-Fenton process, which combines ultrasound, UV light, and Fenton's reagent. researchgate.net These findings suggest that similar AOPs could be effective for BCEP remediation.
Another avenue of research is bioremediation, which uses microorganisms to degrade contaminants. Studies have shown that TCEP can be biotransformed in sediment microcosms, with BCEP being a major hydrolysis product. acs.org This indicates that microbial degradation pathways exist and could be harnessed for remediation. Identifying and cultivating specific microbial strains with high degradation capabilities for BCEP is a key area for future research.
Adsorption is another technology being explored for the removal of organophosphate esters from water. Biochar, a charcoal-like material derived from organic waste, has shown significant potential as a low-cost adsorbent for TCEP. researchgate.net The high adsorption capacity of certain biochars suggests they could also be effective in removing BCEP from contaminated water sources. researchgate.net
In-situ flushing is a technique that involves injecting a solution into the subsurface to mobilize and extract contaminants. clu-in.org While primarily used for other types of pollutants, its applicability for organophosphates could be investigated, particularly with the development of low-toxicity, biodegradable flushing agents. clu-in.org
A summary of remediation technologies for organophosphate esters like TCEP, which are relevant for BCEP, is presented below:
| Remediation Technology | Description | Key Findings for TCEP |
| Advanced Oxidation Processes (AOPs) | Use of strong oxidizing agents to degrade pollutants. researchgate.net | Sono-Photo-Fenton process achieved 99.5% TOC removal for TCEP. researchgate.net |
| Bioremediation | Use of microorganisms to break down contaminants. acs.org | TCEP is degraded via phosphoester bond hydrolysis to BCEP in sediment microcosms. acs.org |
| Adsorption | Use of materials to bind and remove pollutants from a medium. researchgate.net | Biochar from shrimp shell showed a maximum adsorption capacity of 264.11 mg·g-1 for TCEP. researchgate.net |
| In Situ Flushing | Injection of a solution to mobilize and extract contaminants. clu-in.org | Primarily used for other contaminants, but research into biodegradable flushing agents is ongoing. clu-in.org |
Refinement of Mechanistic Understanding of BCEP's Biological Interactions
A deeper understanding of how Bis(2-chloroethyl) phosphate (BCEP) interacts with biological systems at a molecular level is crucial for accurately assessing its health risks. researchgate.net Research into its parent compound, Tris(2-chloroethyl) phosphate (TCEP), provides a starting point for investigating the toxicological mechanisms of BCEP. tandfonline.comresearchgate.net
Recent research has begun to explore the specific molecular targets and pathways affected by these compounds. For example, in vitro studies using primary mouse hepatocytes have shown that both TCEP and a structurally similar compound, Bis(2-chloroethyl)2-chloroethylphosphphonate (B2CE2CEPP), can induce cytotoxicity and lead to disorders in lipid metabolism. nih.gov Given the structural similarities, it is plausible that BCEP could have similar effects on lipid metabolic pathways.
Furthermore, network toxicology approaches combined with in vitro experiments have been used to investigate the effects of TCEP on hyperuricemia. tandfonline.com These studies have identified key targets such as GLUT9 and URAT1, which are involved in uric acid transport. tandfonline.com Similar methodologies could be applied to BCEP to elucidate its specific molecular targets and mechanisms of action.
Chemoproteomic platforms have also been instrumental in identifying the in vivo targets of organophosphorus flame retardants (OPFRs). For instance, triphenyl phosphate (TPP) has been shown to inhibit specific liver carboxylesterases, leading to hypertriglyceridemia in mice. acs.org Investigating whether BCEP interacts with similar enzymatic targets is a critical next step.
Future research should focus on:
Identifying the specific enzymes and receptors that BCEP interacts with.
Elucidating the downstream signaling pathways that are activated or inhibited by BCEP.
Determining whether BCEP can cause genotoxicity or carcinogenicity through mechanisms similar to those proposed for TCEP, such as oxidative stress and inhibition of DNA repair. researchgate.net
Investigating the potential for BCEP to act as an endocrine disruptor.
Prioritization of Emerging Contaminants Based on BCEP Research
The research and regulatory attention given to this compound (BCEP) and its parent compound, Tris(2-chloroethyl) phosphate (TCEP), can inform and refine the process of prioritizing other emerging contaminants for monitoring and risk assessment. eopugetsound.orgnih.govau.dk The journey of TCEP from a widely used chemical to a contaminant of concern provides a valuable case study.
Frameworks for prioritizing emerging contaminants often consider factors such as production volume, environmental occurrence, persistence, bioaccumulation potential, and toxicity. eopugetsound.orgau.dk The experience with TCEP and BCEP highlights the importance of also considering transformation products, which may have different toxicological profiles than the parent compound. acs.org
Several key principles for prioritization can be derived from the research on BCEP:
Integration of Science and Technology: Advances in analytical chemistry are crucial for detecting and quantifying emerging contaminants and their metabolites in various environmental matrices. eopugetsound.org
Transparency and Stakeholder Engagement: A transparent prioritization process that involves stakeholders and end-users is more likely to be effective and widely accepted. eopugetsound.orgglobalwaterresearchcoalition.net
Use of Multiple Lines of Evidence: A weight-of-evidence approach that combines monitoring data, in vitro and in vivo toxicity data, and modeling can provide a more robust basis for prioritization. nih.gov
The table below outlines a potential prioritization framework informed by BCEP research:
| Prioritization Step | Description | Relevance from BCEP Research |
| 1. Initial Screening | Compile a list of potential contaminants from sources like commercial use databases and scientific literature. eopugetsound.org | TCEP was identified as a high-production-volume chemical used as a flame retardant. tandfonline.com |
| 2. Hazard Assessment | Evaluate the potential for persistence, bioaccumulation, and toxicity (PBT) using available data and predictive models. ricardo.com | TCEP is known to be persistent and has demonstrated toxicity in various organisms. frontiersin.org |
| 3. Exposure Assessment | Analyze environmental monitoring data and model exposure pathways to estimate the likelihood of environmental and human exposure. europa.eu | BCEP has been detected in human urine, indicating widespread exposure. tandfonline.com |
| 4. Risk Characterization | Integrate hazard and exposure information to estimate the potential risk to ecosystems and human health. researchgate.net | Studies have linked BCEP exposure to an increased risk of hyperuricemia. tandfonline.com |
| 5. Final Prioritization | Rank contaminants based on their overall risk profile and identify those requiring further research, monitoring, or regulatory action. au.dk | The potential health risks associated with TCEP and BCEP have led to their inclusion in biomonitoring programs and risk assessments. ca.govepa.gov |
By applying these principles and learning from the case of BCEP, regulatory agencies and research institutions can more effectively identify and address the risks posed by the vast number of emerging contaminants in our environment. nih.govmdpi.com
Interdisciplinary Research Needs in Environmental Chemistry, Toxicology, and Public Health
Addressing the challenges posed by this compound (BCEP) and other emerging contaminants requires a concerted and interdisciplinary research effort spanning environmental chemistry, toxicology, and public health. umces.eduau.dkntnu.edu The complex interplay between the chemical properties of a contaminant, its environmental fate, its biological effects, and its ultimate impact on human populations necessitates collaboration across these fields.
Environmental Chemistry research is fundamental to understanding the lifecycle of BCEP in the environment. ricardo.comumces.edu Key research needs include:
Developing more sensitive and specific analytical methods for detecting BCEP and its transformation products in various environmental media, including air, water, soil, and biota. au.dk
Investigating the transport, fate, and transformation of BCEP under different environmental conditions to better predict its distribution and persistence. umces.edu
Identifying the sources and release pathways of BCEP's parent compound, TCEP, into the environment. researchgate.net
Toxicology provides the crucial link between chemical exposure and adverse health outcomes. researchgate.netntnu.edu Interdisciplinary research in this area should focus on:
Elucidating the mechanisms of toxicity of BCEP, including its molecular targets and the pathways it perturbs. researchgate.net This involves integrating in vitro and in vivo studies with computational modeling. tandfonline.comnih.gov
Assessing the potential for BCEP to cause a wide range of health effects, such as neurotoxicity, reproductive and developmental toxicity, and carcinogenicity. researchgate.netnih.gov
Investigating the toxicokinetics of BCEP, including its absorption, distribution, metabolism, and excretion, to better understand internal dose and target organ exposure. researchgate.net
Public Health research translates the findings from environmental chemistry and toxicology into actionable strategies for protecting human populations. industrialchemicals.gov.auau.dk Key interdisciplinary needs include:
Conducting epidemiological studies to investigate the association between BCEP exposure and health outcomes in human populations. tandfonline.com
Developing and implementing effective biomonitoring programs to assess human exposure to BCEP and other emerging contaminants. industrialchemicals.gov.au
Informing the development of evidence-based public health policies and regulatory actions to mitigate the risks associated with BCEP exposure. epa.gov
The following table summarizes the key interdisciplinary research needs:
| Research Area | Key Questions | Disciplines Involved |
| Environmental Fate and Transport | How does BCEP move and transform in the environment? What are the major sources of its parent compound? | Environmental Chemistry, Environmental Engineering |
| Mechanisms of Toxicity | What are the molecular targets and pathways affected by BCEP? | Toxicology, Molecular Biology, Computational Chemistry |
| Human Health Effects | Is exposure to BCEP associated with adverse health outcomes in humans? | Epidemiology, Public Health, Toxicology |
| Risk Assessment and Management | What are the risks of BCEP to ecosystems and human health, and how can they be managed? | Environmental Science, Toxicology, Public Health, Policy |
By fostering collaboration and communication among researchers in these diverse fields, a more comprehensive understanding of the risks posed by BCEP can be achieved, leading to more effective strategies for protecting environmental and public health. umces.eduau.dkntnu.edu
Q & A
Basic: What analytical methods are recommended for detecting BCEP in environmental matrices like soil or sludge?
BCEP can be quantified using ultra-high-performance liquid chromatography coupled with Orbitrap high-resolution mass spectrometry (UHPLC-Orbitrap HRMS). Key parameters include a retention time of 1.10 minutes and a qualitative/quantitative ion at m/z 220.95426. This method achieves high sensitivity for BCEP (CAS 3040-56-0) in complex matrices like soil, with minimal interference from co-eluting compounds . Accelerated solvent extraction (ASE) combined with purification steps is recommended for sample preparation to improve recovery rates .
Basic: How does BCEP typically enter environmental systems, and what are its primary sources?
BCEP is a degradation product of tris(2-chloroethyl) phosphate (TCEP), a flame retardant widely used in plastics, textiles, and electronics. Environmental entry occurs via leaching from consumer products, wastewater discharge, and incomplete degradation of TCEP in landfills. BCEP has been detected in urine biomonitoring studies, indicating human exposure through environmental pathways .
Advanced: What methodological challenges arise when quantifying BCEP in human biomonitoring studies, and how can they be resolved?
BCEP often co-elutes with structurally similar organophosphate ester (OPE) metabolites during chromatographic analysis, leading to quantification inaccuracies. For example, dibutyl phosphate (DBUP) and di-isobutyl phosphate (DIBP) cannot be separated using standard methods, necessitating composite reporting (DBUP/DIBP) . Advanced approaches include:
- High-resolution mass spectrometry (HRMS) : Differentiates BCEP from isomers via exact mass and fragmentation patterns.
- Isotope dilution : Uses deuterated internal standards to correct for matrix effects .
- Bayesian statistical models : Account for co-elution uncertainties in population-level exposure assessments .
Advanced: What are the key degradation pathways and byproducts of BCEP under anaerobic conditions?
In anaerobic environments (e.g., vehicle dismantling sites), BCEP undergoes reductive dechlorination, forming mono-chloroethyl phosphate (MCEP) and 2-chloroethanol. It can also be oxidized to bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH) and phosphoric acid derivatives. These pathways are mediated by microbial consortia enriched in Clostridia species. Key intermediates were identified using gas chromatography-mass spectrometry (GC-MS) and stable isotope tracing .
Basic: What are the current regulatory frameworks for assessing BCEP’s environmental and health risks?
The U.S. EPA’s draft risk evaluation for TCEP (2023) includes BCEP as a metabolite, emphasizing its persistence and bioaccumulation potential. The evaluation uses systematic reviews of toxicity data, exposure modeling, and ecological hazard assessments. However, BCEP lacks a formal carcinogenicity classification due to insufficient evidence in animal models . The European Union’s SCHER report (2007) classifies BCEP as an environmental hazard requiring monitoring in wastewater and sludge .
Advanced: How do metabolic studies in human liver microsomes inform BCEP’s toxicokinetics?
In vitro studies using human liver microsomes reveal that BCEP is metabolized via cytochrome P450 enzymes into hydroxylated and dechlorinated products. Key metabolites include bis(2-hydroxyethyl) phosphate and phosphoric acid derivatives, which are excreted in urine. These findings align with NHANES biomonitoring data, where BCEP’s urinary levels correlate with liver enzyme activity biomarkers .
Advanced: What contradictions exist in BCEP’s environmental fate data, and how can they be addressed experimentally?
Discrepancies arise in BCEP’s reported half-life in soil (ranging from 7 to 90 days) due to variability in organic matter content and microbial activity. Standardized microcosm experiments under controlled conditions (e.g., OECD 307 guidelines) are recommended to resolve these inconsistencies. Additionally, isotopic labeling (e.g., ¹⁴C-BCEP) can track degradation pathways and adsorption dynamics .
Basic: What protective measures are advised for handling BCEP in laboratory settings?
Use nitrile gloves, safety goggles, and fume hoods to prevent dermal or inhalation exposure. Store BCEP in sealed containers at 4°C, away from oxidizing agents. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do computational models improve BCEP’s risk assessment in heterogeneous environments?
Bayesian kernel machine regression (BKMR) and physiologically based pharmacokinetic (PBPK) models integrate exposure variability, metabolic rates, and population demographics to predict BCEP’s health risks. These models highlight urinary BCEP as a biomarker for cumulative OPE exposure, particularly in children and pregnant women .
Basic: What is the ecological impact of BCEP in aquatic systems?
BCEP inhibits growth in Daphnia magna (EC₅₀ = 2.1 mg/L) and disrupts algal photosynthesis. It is not readily biodegradable (OECD 301F < 10% degradation in 28 days), leading to long-term persistence in sediments. Monitoring programs should prioritize wastewater treatment plants and urban runoff sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
